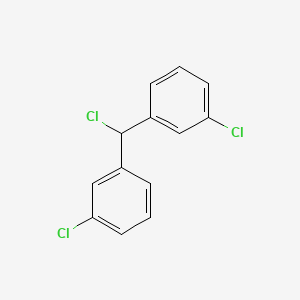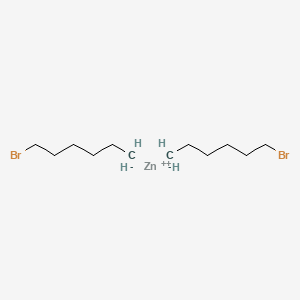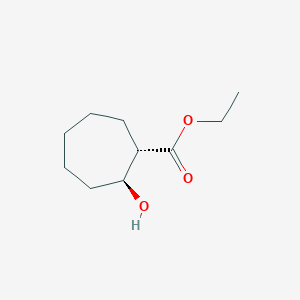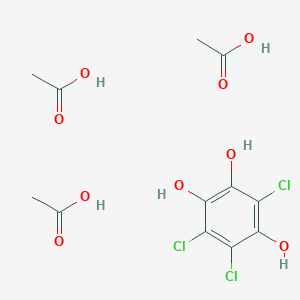![molecular formula C31H26N2O B14267714 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one CAS No. 138813-53-3](/img/structure/B14267714.png)
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with methylanilino and triphenyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one: Unique due to its specific substitution pattern and chemical properties.
Other Pyridinone Derivatives: Compounds with similar core structures but different substituents, such as 4-[(4-Chloroanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one.
Propriétés
Numéro CAS |
138813-53-3 |
|---|---|
Formule moléculaire |
C31H26N2O |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
4-[(4-methylanilino)methyl]-1,3,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C31H26N2O/c1-23-17-19-27(20-18-23)32-22-26-21-29(24-11-5-2-6-12-24)33(28-15-9-4-10-16-28)31(34)30(26)25-13-7-3-8-14-25/h2-21,32H,22H2,1H3 |
Clé InChI |
OQNKTRIWBWDXIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC2=C(C(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)




![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)

